5-bromo-3-chloro-1H-indole-2-carboxylic acid
Overview
Description
5-Bromo-1H-indole-2-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a useful intermediate used in the synthesis of indole derivatives that functions as inhibitors for the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase .
Synthesis Analysis
Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for their biologically vital properties . A new set of 5-bromoindole-2-carboxylic acid hydrazone derivatives were synthesized and studied as potential inhibitors of VEGFR-2 tyrosine kinase (TK) .
Molecular Structure Analysis
Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .
Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Among all, the analogs N-(2-chloro-6-fluorobenzyl)-5-bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-carboxamide (89), N-(2-hydroxybenzyl)-5-bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-carboxamide (90), and 5-bromo-2-(5-methyl-1H-imidazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)-1H-indole (91) improved the activities against HIVRT mutants Y181C and … .
Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Fluoroindolecarboxylic Acids : Fluoroindolecarboxylic acids, including those related to 5-bromo-3-chloro-1H-indole-2-carboxylic acid, have been prepared through various methods, including direct preparation from fluoroindoles, hydrogen/metal permutation from chlorinated derivatives, and halogen/metal permutation from bromo- or iodofluoroindoles. These compounds are often protected at the nitrogen atom during synthesis (Schlosser, Ginanneschi & Leroux, 2006).
Anti-inflammatory and Analgesic Derivatives : Indole-2-carboxylic acid derivatives, potentially including those related to 5-bromo-3-chloro-1H-indole-2-carboxylic acid, have shown significant anti-inflammatory and analgesic activity. Such derivatives have been synthesized from condensation reactions and tested for their biological activities, demonstrating promising results in some cases (Sondhi, Jain, Rani & Kumar, 2007).
Electropolymerisation and Fluorescence Properties
- Electropolymerisation and Trimer Formation : The electropolymerisation of 5-substituted indoles, which may include 5-bromo-3-chloro-1H-indole-2-carboxylic acid derivatives, results in the formation of redox-active films. These films consist of cyclic trimers and chains of linked cyclic trimers, exhibiting distinct fluorescence properties in solution (Jennings, Jones & Mount, 1998).
Antischistosomal Activity
- Potential Antischistosomal Agents : Derivatives of 5-bromoindole carboxylic acid, which may include 5-bromo-3-chloro-1H-indole-2-carboxylic acid, have shown antischistosomal activity. These compounds were tested in hamsters infected with S. mansoni, indicating that modifications to the indole nucleus could yield a series of potential antischistosomal agents (Khan, 1983).
Safety And Hazards
properties
IUPAC Name |
5-bromo-3-chloro-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2/c10-4-1-2-6-5(3-4)7(11)8(12-6)9(13)14/h1-3,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJFJUYTJUUOAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-chloro-1H-indole-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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